molecular formula C12H24O12 B7828760 d-(+)-Lactose monohydrate

d-(+)-Lactose monohydrate

Cat. No.: B7828760
M. Wt: 360.31 g/mol
InChI Key: HBDJFVFTHLOSDW-XBLONOLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pharmatose 200M is a highly consistent monohydrate lactose produced by DFE Pharma. It is a pure white, highly crystalline, milled lactose used primarily as an excipient in the pharmaceutical industry. Due to its fine nature and relatively high surface area, Pharmatose 200M compacts well, making it ideal for use in tablets, capsules, and extrusion spheronization .

Preparation Methods

Pharmatose 200M is produced through mechanical milling of lactose to achieve varying degrees of particle sizes. This process allows pharmaceutical companies to choose the grade that best fits their formulation needs. The typical production site for Pharmatose 200M is in Veghel, The Netherlands .

Synthetic Routes and Reaction Conditions

The production of Pharmatose 200M involves the mechanical milling of lactose monohydrate. The lactose is milled to different particle sizes, which enhances its compressibility and suitability for various pharmaceutical applications. The milling process is carefully controlled to ensure consistency in particle size distribution and other physical properties .

Industrial Production Methods

In industrial settings, Pharmatose 200M is produced in large quantities using advanced milling equipment. The process involves the following steps:

Chemical Reactions Analysis

Pharmatose 200M, being a form of lactose, undergoes various chemical reactions typical of carbohydrates. These include:

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmatose 200M has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, Pharmatose 200M is used as a standard for calibrating analytical instruments and as a reagent in various chemical reactions involving carbohydrates .

Biology

In biological research, Pharmatose 200M is used as a carbon source in microbial culture media. It supports the growth of lactose-fermenting microorganisms and is used in studies related to carbohydrate metabolism .

Medicine

In the pharmaceutical industry, Pharmatose 200M is primarily used as an excipient in the formulation of tablets and capsules. Its excellent compressibility and binding properties make it an ideal filler-binder in solid dosage forms .

Industry

Pharmatose 200M is also used in the food industry as a sweetener and stabilizer. Its high purity and consistency make it suitable for use in various food products .

Mechanism of Action

Pharmatose 200M exerts its effects primarily through its physical properties rather than chemical interactions. As an excipient, it acts as a filler-binder, providing bulk and cohesion to tablet formulations. Its fine particle size and high surface area enhance its compressibility, allowing for the formation of stable and uniform tablets .

Comparison with Similar Compounds

Pharmatose 200M can be compared with other milled lactose products such as Lactochem and Respitose. These compounds share similar properties but differ in their particle size distribution and specific applications.

Similar Compounds

Uniqueness of Pharmatose 200M

Pharmatose 200M is unique in its high consistency and fine particle size, making it particularly suitable for applications requiring excellent compressibility and binding properties. Its versatility in various pharmaceutical processes, such as wet granulation and extrusion spheronization, sets it apart from other milled lactose products .

Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJFVFTHLOSDW-XBLONOLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64044-51-5
Record name Lactose, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64044-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-(+)-Lactose monohydrate
Reactant of Route 2
d-(+)-Lactose monohydrate
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d-(+)-Lactose monohydrate
Reactant of Route 4
d-(+)-Lactose monohydrate
Reactant of Route 5
d-(+)-Lactose monohydrate
Reactant of Route 6
d-(+)-Lactose monohydrate

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